Enhanced Muscarinic M₄ PAM Potency compared to 2-Methoxy Positional Isomer
In a series of 3-aminoazetidine-derived amides evaluated as M₄ positive allosteric modulators (PAMs), the 6-methoxypyridin-3-yl carboxamide derivative (incorporating the target compound's scaffold) exhibited an EC₅₀ of 120 nM for potentiating acetylcholine at human M₄ receptors, representing a substantial increase in potency compared to the 2-methoxy positional isomer, which showed an EC₅₀ of >10,000 nM [1]. This >80-fold difference underscores the critical role of the methoxy group's position in engaging the allosteric pocket.
| Evidence Dimension | Human M₄ Muscarinic Receptor Positive Allosteric Modulation (PAM) Potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 120 nM (Inferred from the corresponding amide derivative of the target scaffold) |
| Comparator Or Baseline | EC₅₀ > 10,000 nM for the 2-methoxy positional isomer amide |
| Quantified Difference | >80-fold lower EC₅₀ (higher potency) for the 6-methoxy isomer |
| Conditions | Chinese Hamster Ovary (CHO) cells stably expressing human M₄ receptor, calcium mobilization assay (FLIPR). |
Why This Matters
For schizophrenia or Alzheimer's drug discovery programs targeting the M₄ receptor, the 6-methoxy isomer provides the necessary potency window to achieve target engagement at pharmacologically relevant concentrations, whereas the 2-methoxy isomer is essentially inactive.
- [1] Tarr, J.C. et al. Challenges in the development of an M4 PAM preclinical candidate: the discovery, SAR, and in vivo characterization of a series of 3-aminoazetidine-derived amides. Bioorg. Med. Chem. Lett. 27, 2990–2995 (2017). PMID: 28526367. View Source
